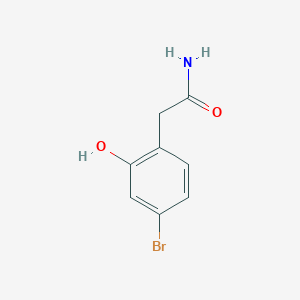

2-(4-Bromo-2-hydroxyphenyl)acetamide

Description

BenchChem offers high-quality 2-(4-Bromo-2-hydroxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-2-hydroxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-hydroxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-2-1-5(3-8(10)12)7(11)4-6/h1-2,4,11H,3H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCDRZSTQAJIMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of Brominated Hydroxyphenylacetamides in DMSO and Methanol

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of brominated hydroxyphenylacetamide compounds in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying physicochemical principles that govern solubility. We present detailed, field-proven methodologies for both thermodynamic and kinetic solubility determination, complete with troubleshooting guidance and data interpretation strategies. The aim is to equip scientists with the expertise to generate reliable and reproducible solubility data, a critical parameter in preclinical research and formulation development.

Introduction: The Critical Role of Solubility in Compound Advancement

In the landscape of chemical and pharmaceutical research, the family of brominated hydroxyphenylacetamides represents a class of molecules with significant potential. Their substituted phenyl ring structure is a common scaffold in medicinal chemistry and material science. However, the journey from a promising compound to a viable candidate is paved with physicochemical challenges, the most fundamental of which is solubility.

Poor solubility can terminate the development of an otherwise potent compound, leading to unreliable results in biological assays, poor bioavailability, and insurmountable formulation hurdles.[1] Therefore, the accurate characterization of a compound's solubility profile is not merely a routine measurement but a cornerstone of informed decision-making in the development pipeline.

This guide focuses on two solvents of paramount importance:

-

Dimethyl Sulfoxide (DMSO): Often hailed as a "universal solvent," DMSO's ability to dissolve a vast array of both polar and nonpolar compounds makes it indispensable for creating high-concentration stock solutions for compound libraries and high-throughput screening.[2][3]

-

Methanol (MeOH): As a simple polar protic alcohol, methanol is a versatile solvent used in synthesis, purification, and various analytical techniques, including chromatography.[4][5][6]

Understanding how a brominated hydroxyphenylacetamide behaves in these two distinct solvent environments provides critical insights into its nature and potential applications.

The Theoretical Framework: A Molecule-Centric View of Solubility

The principle "like dissolves like" is a foundational concept in chemistry, yet it simplifies a complex interplay of intermolecular forces.[7][8][9] To truly understand solubility, we must dissect the molecular characteristics of both the solute and the solvent.

Physicochemical Profile of Brominated Hydroxyphenylacetamides

The solubility of a brominated hydroxyphenylacetamide is dictated by the balance of its constituent functional groups:

-

Phenyl Ring: This core structure is nonpolar and hydrophobic, tending to reduce solubility in polar solvents like water or methanol.

-

Hydroxyl Group (-OH): This group is polar and can act as both a hydrogen bond donor and acceptor, promoting interaction with polar solvents.

-

Acetamide Group (-CONH₂): This is also a polar group capable of engaging in hydrogen bonding, contributing positively to solubility in polar media.

-

Bromine Substituent(s) (-Br): Halogenation, particularly with bromine, increases the molecular weight and the overall hydrophobicity of the molecule, which generally decreases solubility in polar solvents.[10]

The number and position of the bromine atoms on the phenyl ring will significantly modulate the molecule's overall polarity and, consequently, its solubility.

Solvent Properties and Solute-Solvent Interactions

Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent.[2] Its potent solvent power stems from its large dipole moment. While it cannot donate hydrogen bonds, the oxygen atom is a strong hydrogen bond acceptor. It effectively disrupts solute-solute interactions in a crystal lattice and solvates a wide range of molecules.[11] For brominated hydroxyphenylacetamides, DMSO can interact favorably with the polar hydroxyl and acetamide groups while also accommodating the nonpolar bromophenyl ring.

Methanol (MeOH): Methanol is a polar protic solvent.[6] Its hydroxyl group allows it to act as both a hydrogen bond donor and acceptor, similar to water but with a nonpolar methyl group. It will readily form hydrogen bonds with the hydroxyl and acetamide groups of the solute. However, its capacity to solvate the larger, hydrophobic bromophenyl portion of the molecule is less effective than that of DMSO.

This fundamental difference leads to a critical, field-proven insight: The solubility of a typical brominated hydroxyphenylacetamide is expected to be significantly higher in DMSO than in methanol.

Experimental Determination of Solubility: Protocols and Rationale

Accurate solubility data depends on robust and well-understood experimental design. We present two primary methods: the gold-standard shake-flask method for thermodynamic equilibrium solubility and a high-throughput method for kinetic solubility.

Protocol 1: Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is considered the most reliable technique for measuring true thermodynamic solubility.[12][13] It determines the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Causality Behind the Choices:

-

Excess Solid: Using an excess of the compound ensures that the solvent becomes fully saturated, representing the absolute solubility limit under the specified conditions.[12]

-

Equilibration Time: Allowing the system to shake for an extended period (typically 24-48 hours) is crucial for reaching a true thermodynamic equilibrium between the dissolved and undissolved states.[13][14] Shorter times may lead to an underestimation of solubility.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is essential for reproducibility.[13]

-

Phase Separation: Centrifugation and/or filtration are critical to ensure that no undissolved solid particles are carried over into the sample for analysis, which would falsely inflate the measured solubility.[1][15]

Step-by-Step Methodology:

-

Preparation of Supersaturated Mixture: a. Add an excess amount of the brominated hydroxyphenylacetamide (e.g., 2-5 mg) to a pre-weighed glass vial. The exact mass should be recorded. b. Add a precise volume of the chosen solvent (DMSO or methanol), for instance, 1 mL.

-

Equilibration: a. Seal the vial tightly to prevent solvent evaporation. b. Place the vial in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). c. Agitate the mixture for 24 to 48 hours.[13][14] A visual confirmation of excess solid should be made at the end of the incubation period.

-

Separation of Undissolved Solid: a. Centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess solid.[15] b. Carefully withdraw an aliquot of the clear supernatant. For added certainty, the supernatant can be passed through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

-

Quantification: a. Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument. b. Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[1] c. Calculate the original concentration in the saturated solution by applying the dilution factor. This value is the equilibrium solubility.

Protocol 2: Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery as it is faster and requires less compound.[16] It measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into a different solvent (in this case, methanol). This mimics the scenario in many biological assays where a DMSO stock is diluted into an aqueous buffer.[1][17]

Causality Behind the Choices:

-

DMSO Stock: Starting from a high-concentration DMSO stock is standard practice in high-throughput screening.[1][18]

-

Rapid Dilution: The rapid addition of the DMSO stock into the less powerful solvent (methanol) creates a supersaturated state that may precipitate over a short incubation time. This does not represent thermodynamic equilibrium.

-

Precipitation Detection: Nephelometry (light scattering) or UV absorbance after filtration are common high-throughput methods to detect the point of precipitation.[16]

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Methanol: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate containing a larger volume of methanol (e.g., 198 µL). Mix immediately.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.[1]

-

Detection of Precipitation: a. Read the plate using a nephelometer to measure light scattering caused by precipitated particles.[17] b. Alternatively, filter the plate and measure the UV absorbance of the filtrate to determine the concentration of the compound remaining in solution.[16]

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, structured format to allow for easy comparison and decision-making.

Table 1: Comparative Solubility Data for a Representative Brominated Hydroxyphenylacetamide

| Parameter | DMSO | Methanol | Rationale for Difference |

|---|---|---|---|

| Equilibrium Solubility (mg/mL) | >200 (Hypothetical) | ~15 (Hypothetical) | DMSO is a stronger, polar aprotic solvent, better able to solvate both the polar and nonpolar regions of the molecule.[2][3] |

| Kinetic Solubility (µM) | N/A (Stock Solvent) | ~120 (Hypothetical) | Represents the concentration at which the compound precipitates from a supersaturated solution upon dilution from DMSO stock. |

| Appearance | Clear, colorless solution | Saturated solution with visible precipitate | Visual confirmation of the quantitative data. |

Note: The values in Table 1 are hypothetical examples used for illustrative purposes.

Troubleshooting Common Experimental Issues

Issue 1: Compound Precipitates Immediately When Diluting from DMSO Stock into an Aqueous Buffer for an Assay.

-

Causality: This is a classic example of exceeding the kinetic solubility limit. The compound is highly soluble in the "super solvent" DMSO but poorly soluble in the aqueous buffer.[19]

-

Solutions:

-

Lower the Final Concentration: Test a lower final concentration of the compound in the assay.[19]

-

Increase Cosolvent Percentage: If the assay tolerates it, increase the final percentage of DMSO (e.g., from 0.5% to 1.0%), but be mindful of potential solvent effects on the biological system.[19][20]

-

Use a Surfactant: A small amount of a biocompatible surfactant like Tween-80 can help maintain compound solubility in aqueous media.[19]

-

Issue 2: Inconsistent or Irreproducible Solubility Results.

-

Causality: This often points to a lack of control over experimental variables.[21]

-

Solutions:

-

Verify Compound Purity and Form: Ensure the compound is of high purity. Different crystalline forms (polymorphs) can have different solubilities.

-

Control Temperature: Small temperature fluctuations can significantly alter solubility. Ensure consistent temperature control during equilibration.[13]

-

Standardize Equilibration Time: Ensure the shake-flask method always uses the same, sufficient equilibration time. Incomplete equilibration is a major source of error.

-

Check for Degradation: The compound may be unstable in the solvent. Analyze the supernatant for degradation products via LC-MS.[22]

-

Issue 3: Analytical Method Errors.

-

Causality: The quantification method itself may be flawed.

-

Solutions:

-

Validate the Analytical Method: Ensure the HPLC or UV-Vis method is validated for linearity, accuracy, and precision.

-

Check for Filter Binding: The compound may adsorb to the syringe filter, leading to an underestimation of solubility. Test solubility with and without filtration to assess this.

-

Ensure Proper Standard Preparation: Inaccurate standard curves will lead to inaccurate final calculations.

-

Conclusion and Strategic Implications

The solubility of brominated hydroxyphenylacetamides in DMSO and methanol is a tale of two solvents with distinct physicochemical properties. DMSO typically acts as a powerful solvent, ideal for preparing concentrated stock solutions, while methanol offers more moderate solubility that can be more representative of behavior in other protic environments.

A thorough understanding of both thermodynamic and kinetic solubility is essential. Thermodynamic solubility provides the true upper limit of solubility and is critical for formulation, while kinetic solubility is invaluable for designing and troubleshooting in vitro biological assays. By employing the robust protocols and troubleshooting strategies detailed in this guide, researchers can generate high-quality, reliable data, enabling more confident and effective advancement of their research and development programs.

References

-

Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues. [Link]

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

StudySmarter. Polarity and Solubility of Organic Compounds. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

PubMed. (2008). In vitro solubility assays in drug discovery. [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

-

MDPI. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

-

A.I. Forage. (2025). Methanol as a solvent: Significance and symbolism. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

SciELO. (2013). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

-

American Chemical Society. (2013). Methanol. [Link]

-

Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. [Link]

-

Proprep. What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug.... [Link]

-

PMC. (2021). DMSO Solubility Assessment for Fragment-Based Screening. [Link]

-

Homework.Study.com. What can be sources of error in a laboratory investigation dealing with the factors that affect the solubility of a solute?. [Link]

-

ResearchGate. (2015). How to check the Drug solubility DMSO solvent ..?. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

Chem-space. (2022). Compound solubility measurements for early drug discovery. [Link]

-

ResearchGate. (2022). Selected physicochemical properties of brominated flame retardants. [Link]

-

Danish Environmental Protection Agency. Physical-chemical Properties of Brominated Flame Retardants. [Link]

-

MDPI. (2020). Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. [Link]

-

ResearchGate. (2010). Introduction to Brominated Flame Retardants: Commercially Products, Applications, and Physicochemical Properties. [Link]

-

MDPI. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. [Link]

-

PMC. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

-

Cheméo. 4-Hydroxyphenylacetamide (CAS 17194-82-0) - Chemical & Physical Properties. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

ResearchGate. (2017). Is there any method to make them completely soluble in DMF/DMSO?. [Link]

-

ResearchGate. (2017). Bromination of olefins with HBr and DMSO. [Link]

-

ResearchGate. (2002). Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. [Link]

-

PubChem. (4-Hydroxyphenyl)acetamide. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 4. Methanol | Fisher Scientific [fishersci.com]

- 5. labproinc.com [labproinc.com]

- 6. メタノール [sigmaaldrich.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Khan Academy [khanacademy.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. reachever.com [reachever.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. scielo.br [scielo.br]

- 14. bioassaysys.com [bioassaysys.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. homework.study.com [homework.study.com]

- 22. dissolutiontech.com [dissolutiontech.com]

The Emergence of 2-(4-Bromo-2-hydroxyphenyl)acetamide: A Versatile Scaffold for Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The 2-(4-bromo-2-hydroxyphenyl)acetamide core represents a compelling and underexplored scaffold in medicinal chemistry. Its unique structural features, including a halogenated phenol ring and a flexible acetamide side chain, offer a rich landscape for the design of novel therapeutic agents. This guide provides a comprehensive analysis of this scaffold, from its rational synthesis to its potential applications in targeting a range of disease states. We will delve into the nuanced interplay of its constituent functional groups, explore potential biological activities based on structurally related compounds, and provide detailed experimental protocols for its synthesis and preliminary biological evaluation. This document serves as a foundational resource for researchers aiming to leverage the 2-(4-bromo-2-hydroxyphenyl)acetamide scaffold in their drug discovery programs.

Introduction: The Rationale for a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The 2-(4-bromo-2-hydroxyphenyl)acetamide structure embodies several key attributes that position it as a potentially privileged scaffold. The hydroxyphenylacetamide moiety is a known pharmacophore found in a variety of biologically active compounds. The presence of a bromine atom introduces the potential for halogen bonding, a powerful tool for modulating binding affinity and selectivity. Furthermore, the ortho-hydroxy group can engage in intramolecular hydrogen bonding with the acetamide side chain, a feature that can significantly influence the molecule's conformation and pharmacokinetic properties.[1][2][3]

This guide will systematically explore the synthesis, potential biological activities, and structure-activity relationships of the 2-(4-bromo-2-hydroxyphenyl)acetamide core, providing a roadmap for its development into novel therapeutic candidates.

Synthetic Strategy: A Practical Approach to the Core Scaffold

The synthesis of 2-(4-bromo-2-hydroxyphenyl)acetamide is not explicitly detailed in the current literature. However, a robust and logical synthetic route can be devised based on established organic chemistry principles and published procedures for analogous compounds. The proposed synthesis begins with the commercially available precursor, 4-bromo-2-hydroxybenzaldehyde, and proceeds through the corresponding phenylacetic acid intermediate.

Proposed Synthetic Pathway

The overall synthetic scheme is a two-step process involving the conversion of the starting aldehyde to the phenylacetic acid, followed by amidation.

Caption: Proposed two-step synthesis of 2-(4-bromo-2-hydroxyphenyl)acetamide.

Detailed Experimental Protocol: Synthesis of 2-(4-Bromo-2-hydroxyphenyl)acetic acid

This protocol is adapted from procedures for structurally similar compounds.[4]

Materials:

-

4-Bromo-2-hydroxybenzaldehyde

-

Reagents for the chosen conversion method (e.g., for a Willgerodt-Kindler approach: sulfur, morpholine; followed by acid hydrolysis)

-

Appropriate solvents (e.g., ethanol, dioxane, water)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Step 1: Synthesis of the Phenylacetic Acid Intermediate. A variety of methods can be employed to convert an aryl aldehyde to the corresponding phenylacetic acid. One common approach is the Willgerodt-Kindler reaction.

-

Purification: The crude 2-(4-bromo-2-hydroxyphenyl)acetic acid can be purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.

Detailed Experimental Protocol: Amidation of 2-(4-Bromo-2-hydroxyphenyl)acetic acid

Materials:

-

2-(4-Bromo-2-hydroxyphenyl)acetic acid

-

Thionyl chloride (SOCl₂) or other activating agent (e.g., EDC, HOBt)

-

Ammonium hydroxide or ammonia gas

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Acid Chloride Formation: To a solution of 2-(4-bromo-2-hydroxyphenyl)acetic acid in an anhydrous solvent, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Amidation: The crude acyl chloride is then slowly added to a cooled, stirred solution of concentrated ammonium hydroxide.

-

Work-up and Purification: The reaction mixture is extracted with an organic solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Medicinal Chemistry Perspectives and Potential Biological Applications

The 2-(4-bromo-2-hydroxyphenyl)acetamide scaffold is rich in functionalities that can be exploited for therapeutic purposes. Analysis of structurally related molecules provides a strong basis for predicting its potential biological activities.

The Role of the 2-Hydroxyphenylacetamide Moiety

The 2-hydroxyphenylacetamide core is present in a number of compounds with demonstrated biological activity. For instance, derivatives of hydroxyphenylacetic acids have shown antioxidant and antibacterial properties.[5] The amide functionality itself is a common feature in many drugs, contributing to their pharmacokinetic and pharmacodynamic profiles. The α-substituted amide group is a recognized pharmacophore in some antiepileptic drugs.[6]

Influence of the Bromo Substituent

The bromine atom at the 4-position of the phenyl ring is expected to significantly influence the molecule's properties. It increases lipophilicity, which can enhance membrane permeability. More importantly, the bromine can act as a halogen bond donor, a type of non-covalent interaction that is increasingly being utilized in rational drug design to improve binding affinity and selectivity for protein targets.

Intramolecular Hydrogen Bonding

The ortho-positioning of the hydroxyl group relative to the acetamide side chain allows for the potential formation of an intramolecular hydrogen bond.[1][2][3][7] This can have several important consequences:

-

Conformational Rigidity: The hydrogen bond can lock the side chain into a more rigid conformation, which can be favorable for binding to a specific target.

-

Membrane Permeability: By masking the polar hydroxyl and amide groups, the intramolecular hydrogen bond can increase the molecule's lipophilicity and enhance its ability to cross cell membranes.[2]

Caption: Potential for intramolecular hydrogen bonding in the scaffold.

Predicted Biological Activities and Potential Targets

Based on the activities of related compounds, the 2-(4-bromo-2-hydroxyphenyl)acetamide scaffold is a promising starting point for developing agents with the following activities:

-

Antioxidant and Anti-inflammatory: Many phenolic compounds exhibit antioxidant properties by scavenging free radicals. This can translate into anti-inflammatory effects.

-

Antimicrobial: Substituted acetamides and phenolic compounds have been reported to possess antibacterial and antifungal activities.[8]

-

Anticancer: The scaffold could be derivatized to target various pathways involved in cancer progression.

-

Neurological Disorders: The structural similarity to some antiepileptic drugs suggests potential applications in treating neurological conditions.[6]

Proposed Biological Evaluation Workflow

A systematic evaluation of the 2-(4-bromo-2-hydroxyphenyl)acetamide scaffold and its derivatives is crucial to validate its therapeutic potential.

Caption: A typical workflow for the biological evaluation of the scaffold.

In Vitro Assays

A panel of initial in vitro assays should be employed to broadly profile the biological activity of the scaffold.

| Assay Type | Specific Assay Example | Rationale |

| Antioxidant | DPPH or ABTS radical scavenging assay | To quantify the intrinsic antioxidant capacity of the phenolic scaffold. |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi | To determine the spectrum and potency of antimicrobial activity. |

| Anticancer | MTT or CellTiter-Glo assay against a panel of cancer cell lines | To assess the cytotoxic and anti-proliferative effects. |

| Anti-inflammatory | Nitric oxide (NO) production assay in LPS-stimulated macrophages | To evaluate the potential to inhibit inflammatory pathways. |

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

2-(4-Bromo-2-hydroxyphenyl)acetamide dissolved in methanol

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Ascorbic acid (positive control)

-

Methanol (blank)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound and serial dilutions in methanol.

-

Add a fixed volume of the DPPH solution to each well of the microplate.

-

Add an equal volume of the test compound dilutions, positive control, or blank to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at the appropriate wavelength (typically around 517 nm).

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Conclusion and Future Directions

The 2-(4-bromo-2-hydroxyphenyl)acetamide scaffold presents a promising, yet largely untapped, resource for medicinal chemists. Its straightforward synthesis, coupled with a rich array of functionalities conducive to potent and selective biological interactions, makes it an attractive starting point for the development of novel therapeutics. The insights provided in this guide, from synthetic protocols to a proposed biological evaluation workflow, are intended to catalyze further research into this versatile core structure. Future work should focus on the synthesis of a diverse library of analogs to explore the structure-activity relationships and to identify lead compounds for a variety of therapeutic targets. The strategic application of bioisosteric replacements for the phenolic hydroxyl and amide moieties could also yield compounds with improved pharmacokinetic profiles.[9][10][11]

References

- CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde - Google P

-

The bioisosteric replacement of the phenol 102 with a carboxamide... - ResearchGate. (URL: [Link])

-

Synthesis of 4-hydroxy-3-bromo-benzaldehyde - PrepChem.com. (URL: [Link])

-

Phenol (bio)isosteres in drug design and development - PubMed. (URL: [Link])

-

Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. (URL: [Link])

-

Bioisosteric Replacements - Chemspace. (URL: [Link])

-

Hydrogen bond studies in substituted N-(2-hydroxyphenyl)- -2-[(4-methylbenzenesulfonyl)amino]acetamides - ResearchGate. (URL: [Link])

-

Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC - NIH. (URL: [Link])

- CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google P

- CN105541597A - Preparation method of 2,4-dihydroxyphenyl acetic acid - Google P

-

Synthesis of 4-hydroxybenzaldehyde from phenol? - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: [Link])

-

(PDF) 2-Bromo-1-(4-hydroxyphenyl)ethanone - ResearchGate. (URL: [Link])

- US5221772A - Preparation of 2-hydroxyphenyl-acetic acid - Google P

-

The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC - NIH. (URL: [Link])

-

Synthesis and Activity of Polyacetylene Substituted 2-hydroxy Acids, Esters, and Amides Against Microbes of Clinical Importance - PubMed. (URL: [Link])

-

Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids - MDPI. (URL: [Link])

- CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google P

-

Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC. (URL: [Link])

-

Antiepileptic Drugs Based on the α-Substituted Amide Group Pharmacophore: From Chemical Crystallography to Molecular Pharmaceutics - PubMed. (URL: [Link])

Sources

- 1. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN105541597A - Preparation method of 2,4-dihydroxyphenyl acetic acid - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Antiepileptic Drugs Based on the α-Substituted Amide Group Pharmacophore: From Chemical Crystallography to Molecular Pharmaceutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and activity of polyacetylene substituted 2-hydroxy acids, esters, and amides against microbes of clinical importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

Methodological & Application

Suzuki-Miyaura coupling conditions for aryl bromide phenylacetamides

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for Aryl Bromide Phenylacetamides

Abstract This technical guide details optimized protocols for the Suzuki-Miyaura cross-coupling of aryl bromide phenylacetamides. While the aryl bromide moiety is a standard electrophile, the phenylacetamide scaffold introduces specific challenges, including low solubility in non-polar solvents, potential catalyst coordination by the amide oxygen/nitrogen, and the risk of amide hydrolysis under vigorous aqueous-basic conditions. This note provides a tiered approach to catalyst selection, ranging from cost-effective standard systems to high-performance Buchwald precatalysts for sterically hindered or electron-rich substrates.

Mechanistic Insight & Substrate Analysis

The Suzuki-Miyaura coupling involves the palladium-catalyzed formation of a C-C bond between an aryl halide (electrophile) and an arylboronic acid (nucleophile).[1][2] For phenylacetamide substrates, specific mechanistic considerations apply:

-

Substrate Class: Aryl bromide phenylacetamides (e.g., 2-(4-bromophenyl)acetamide or

-(4-bromophenyl)-2-phenylacetamide). -

Electronic Effects: The amide group is generally electron-withdrawing by induction but can be electron-donating by resonance if nitrogen-bound to the arene. However, in 2-phenylacetamides (Ph-CH2-CO-), the amide is insulated from the aryl ring by a methylene group, making the aryl bromide behave like a standard, slightly electron-neutral aryl halide.

-

Solubility Profile: The primary challenge is solubility. Phenylacetamides participate in strong intermolecular hydrogen bonding, often requiring polar aprotic solvents (DMF, DMSO) or polar ethers (Dioxane, THF) to maintain solution homogeneity.

-

Catalyst Poisoning: While secondary amides are poor ligands compared to amines, high concentrations of amide substrates can weakly coordinate to electrophilic Pd(II) species, potentially slowing the catalytic cycle. Using sterically bulky biaryl phosphine ligands (e.g., XPhos, SPhos) prevents this coordination.

Optimization Matrix: Condition Selection

Select the protocol based on your specific substrate constraints.

| Parameter | Standard Protocol (Cost-Effective) | High-Performance Protocol (Hindered/Difficult) | Green/Aqueous Protocol |

| Substrate Scope | Unhindered 4- or 3-bromo isomers; High solubility. | Ortho-substituted (2-bromo); Low solubility; Electron-rich. | Water-soluble substrates; Sustainability focus.[3] |

| Catalyst | Pd(dppf)Cl₂·DCM (1–3 mol%) | XPhos Pd G3 or Pd₂(dba)₃ + SPhos (1–2 mol%) | Pd(dtbpf)Cl₂ or Pd(Amphos)Cl₂ |

| Ligand | dppf (Bidentate, prevents dechelation) | XPhos/SPhos (Bulky, electron-rich) | DTBPF (Robust, hydrolytically stable) |

| Base | K₂CO₃ or Cs₂CO₃ (2.0 equiv) | K₃PO₄ (anhydrous or 3M aq.) | K₂CO₃ or Et₃N |

| Solvent | 1,4-Dioxane / Water (4:1) | Toluene / Water (10:1) or n-Butanol | Ethanol / Water (1:1) or Water + TPGS |

| Temperature | 80–100 °C | 80–110 °C | 25–60 °C |

Experimental Protocols

Protocol A: Standard Conditions (Pd(dppf)Cl₂)

Best for initial screening of unhindered aryl bromides.

Reagents:

-

Aryl bromide phenylacetamide (1.0 equiv, 1.0 mmol)

-

Arylboronic acid (1.2–1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv / 3 mol%)

-

Solvent: 1,4-Dioxane (4 mL) + Water (1 mL) (Degassed)

Procedure:

-

Setup: Charge a reaction vial (equipped with a stir bar and septum) with the aryl bromide, boronic acid, K₂CO₃, and Pd catalyst.

-

Inerting: Evacuate the vial and backfill with Nitrogen or Argon (repeat 3x).

-

Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

-

Note: If the amide is insoluble, add 0.5 mL DMF or switch to pure DMF/Water.

-

-

Reaction: Heat the mixture to 90 °C for 4–16 hours. Monitor by LC-MS or TLC.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over MgSO₄, filter, and concentrate.

-

Purification: Flash column chromatography (typically MeOH/DCM or EtOAc/Hexanes gradients due to amide polarity).

Protocol B: High-Performance Conditions (Buchwald G3)

Best for sterically hindered (ortho-substituted) or highly insoluble substrates.

Reagents:

-

Aryl bromide phenylacetamide (1.0 equiv)

-

Arylboronic acid (1.5 equiv)[1]

-

Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)

-

XPhos Pd G3 Precatalyst (0.02 equiv / 2 mol%)

-

Solvent: THF or Toluene (4 mL) + Water (0.5 mL)

Procedure:

-

Setup: Charge the reaction vessel with the aryl bromide, boronic acid, and K₃PO₄.

-

Inerting: Evacuate and backfill with Argon.[5]

-

Catalyst Addition: Add the XPhos Pd G3 precatalyst. (Adding solid precatalyst under Argon flow is preferred to prevent hydrolysis of the precatalyst prior to activation).

-

Solvent Addition: Add degassed THF/Water mixture.

-

Reaction: Heat to 60–80 °C .

-

Why lower temp? Buchwald catalysts are highly active; excessive heat can lead to catalyst decomposition or amide hydrolysis.

-

-

Workup: Standard extraction as above.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or poor solubility.[6] | Switch to XPhos Pd G3 . Add DMF or n-Butanol to improve solubility. |

| Debromination (Ar-H) | Hydride source present (e.g., Ethanol). | Use aprotic solvents (Toluene, Dioxane). Ensure solvent is anhydrous.[7] |

| Homocoupling (Ar-Ar) | Oxygen presence (Oxidative coupling).[7] | Rigorous degassing (sparge with Ar for 15 mins). Use fresh boronic acid.[7] |

| Amide Hydrolysis | Base too strong / Temp too high. | Switch base to K₃PO₄ or KF . Lower temperature to 60 °C. |

| Pd Black Formation | Catalyst decomposition. | Add excess ligand (e.g., 1 mol% Pd, 2 mol% Ligand). Lower temperature. |

Visualizations

Figure 1: Decision Tree for Condition Selection

This workflow guides the researcher to the optimal starting conditions based on substrate properties.

Caption: Decision tree for selecting Suzuki-Miyaura coupling conditions based on steric hindrance and solubility.

Figure 2: Catalytic Cycle & Amide Influence

Illustrating where the amide functionality impacts the standard Suzuki cycle.

Caption: Suzuki catalytic cycle highlighting potential off-cycle amide coordination which necessitates bulky ligands.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[8] Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Molander, G. A., & Canturk, B. (2009).[8] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling. Angewandte Chemie, 48(49), 9240-9261. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. reddit.com [reddit.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

Application Note: Chemoselective O-Alkylation of 2-(4-Bromo-2-hydroxyphenyl)acetamide

Abstract

This application note details a robust, high-yield protocol for the chemoselective O-alkylation of 2-(4-bromo-2-hydroxyphenyl)acetamide. While the substrate contains two potential nucleophilic sites—the phenolic hydroxyl group and the primary amide nitrogen—this protocol leverages

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

The substrate, 2-(4-bromo-2-hydroxyphenyl)acetamide, presents a classic competitive nucleophile scenario. Successful O-alkylation requires conditions that deprotonate the phenol without activating the amide nitrogen.

-

Phenolic Hydroxyl (

): The -

Primary Amide (

): The -

Selectivity Logic: By using a base with a conjugate acid

between 10 and 11 (e.g., Carbonate), we can quantitatively deprotonate the phenol to form the active phenoxide nucleophile, while leaving the amide neutral and non-nucleophilic.

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition and the thermodynamic selection of the O-alkylation pathway.

Figure 1: Mechanistic pathway highlighting the chemoselective activation of the phenol over the amide.

Experimental Design & Optimization

Reagent Selection Matrix

The choice of base and solvent is critical for yield and purity.

| Component | Recommendation | Rationale |

| Base | Potassium Carbonate ( | Optimal. Sufficient basicity to deprotonate phenol ( |

| Alternative Base | Cesium Carbonate ( | Use for sterically hindered electrophiles. The "Cesium Effect" enhances solubility and nucleophilicity. |

| Avoid | Sodium Hydride (NaH) | Too Strong. Will deprotonate the amide, leading to significant N-alkylation mixtures. |

| Solvent | DMF (N,N-Dimethylformamide) | Standard. High solubility for polar acetamides; promotes |

| Alternative Solvent | Acetonitrile (MeCN) | Easier Workup. Lower boiling point allows easier evaporation, though reaction rates may be slower than in DMF. |

| Temperature | Sufficient activation energy for |

Standard Operating Procedure (Protocol)

Materials

-

Substrate: 2-(4-Bromo-2-hydroxyphenyl)acetamide (1.0 equiv)

-

Electrophile: Alkyl Halide (

, e.g., Methyl Iodide, Benzyl Bromide) (1.1 – 1.2 equiv) -

Base: Potassium Carbonate (

), anhydrous, granular or powder (1.5 – 2.0 equiv) -

Solvent: DMF (anhydrous preferred) [Concentration: 0.2 M – 0.5 M]

Step-by-Step Execution

-

Preparation:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon to remove moisture (critical if alkyl halide is moisture-sensitive).

-

-

Dissolution & Activation:

-

Add 2-(4-Bromo-2-hydroxyphenyl)acetamide (1.0 equiv) to the flask.

-

Add DMF (volume to reach ~0.3 M concentration). Stir until fully dissolved.

-

Add

(1.5 equiv) in a single portion. -

Observation: The suspension may change color (often yellow/orange) indicating phenoxide formation.

-

Stir at Room Temperature (RT) for 15–30 minutes to ensure complete deprotonation.

-

-

Alkylation:

-

Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

-

Heat the reaction mixture to

. -

Stir for 2–6 hours. Monitor reaction progress via TLC (eluent: 50% EtOAc/Hexanes) or LC-MS.

-

Endpoint: Disappearance of the starting phenol peak.

-

-

Workup (Precipitation Method - Preferred for DMF):

-

Cool the reaction mixture to RT.

-

Slowly pour the reaction mixture into a beaker containing Ice-Water (5x reaction volume) while stirring vigorously.

-

Outcome: The product (ether) is typically less soluble in water than the starting phenol and should precipitate as a solid.

-

Filter the solid using a Buchner funnel. Wash with copious water to remove residual DMF and inorganic salts.

-

Dry the solid under vacuum.

-

-

Alternative Workup (Extraction Method):

-

If no precipitate forms (oily product), dilute with water and extract 3x with Ethyl Acetate (EtOAc) .

-

Wash combined organic layers with Brine (saturated NaCl) to remove dissolved DMF.

-

Dry over anhydrous

or -

Concentrate in vacuo.[1]

-

Purification & Validation Flowchart

Figure 2: Decision tree for workup and purification based on product physical state.

Quality Control & Troubleshooting

Analytical Validation (NMR)

To confirm the structure and purity, check for these key

-

Disappearance of Phenolic OH: The broad singlet typically found around

9.0–10.0 ppm (DMSO- -

Retention of Amide Protons: Two broad singlets (or one broad peak integrating to 2H) for

should remain visible around -

Appearance of Alkyl Group: New signals corresponding to the

group (e.g., singlet at

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield / Incomplete Reaction | Wet solvent or old base. | Use anhydrous DMF; dry |

| N-Alkylation Observed | Base too strong or excess alkyl halide. | Ensure |

| Product is Oily/Sticky | Residual DMF. | Perform additional brine washes during extraction or triturated with Hexanes/Ether. |

| Hydrolysis of Amide | Reaction temperature too high or water present. | Keep temp |

References

-

Williamson Ether Synthesis Mechanism & Scope Master Organic Chemistry. "The Williamson Ether Synthesis."[3][4][5][6][7] [Link]

-

Chemoselectivity in Phenol Alkylation Royal Society of Chemistry. "Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols." [Link]

-

Regioselective Alkylation of Hydroxyacetophenones National Institutes of Health (PMC). "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones." [Link]

-

Properties of 2-(4-Hydroxyphenyl)acetamide PubChem. "2-(4-Hydroxyphenyl)acetamide Compound Summary."[8] [Link][9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. (4-Hydroxyphenyl)acetamide | C8H9NO2 | CID 86986 - PubChem [pubchem.ncbi.nlm.nih.gov]

Procedure for hydrolyzing 2-(4-Bromo-2-hydroxyphenyl)acetamide to acetic acid

Application Note: High-Efficiency Hydrolysis of 2-(4-Bromo-2-hydroxyphenyl)acetamide

Executive Summary & Critical Nomenclature Clarification

This guide details the protocol for the hydrolysis of 2-(4-Bromo-2-hydroxyphenyl)acetamide (IUPAC: 2-(4-bromo-2-hydroxyphenyl)acetamide).

CRITICAL SCIENTIFIC NOTICE: The user request specifies hydrolysis "to acetic acid." There is a high probability of a nomenclature conflict regarding the starting material:

-

Scenario A (Literal): The substrate is the phenylacetamide derivative (side-chain amide). Hydrolysis of this molecule yields 2-(4-Bromo-2-hydroxyphenyl)acetic acid and ammonia. It does not yield acetic acid.[1]

-

Scenario B (Isomeric): The substrate is

-(4-Bromo-2-hydroxyphenyl)acetamide (an acetanilide derivative). Hydrolysis of this molecule yields 4-Bromo-2-aminophenol and Acetic Acid .

Decision: This protocol addresses Scenario A (the literal chemical name provided). However, to ensure scientific integrity, Section 6 provides a specific diagnostic to distinguish between these two pathways.

Reaction Chemistry & Mechanism

The hydrolysis of 2-(4-Bromo-2-hydroxyphenyl)acetamide involves the nucleophilic attack of the amide carbonyl by water (acid-catalyzed) or hydroxide (base-promoted).

The "Lactone Trap" (Expert Insight): Unlike standard amide hydrolysis, this substrate possesses an ortho-hydroxyl group. Under acidic conditions, the resulting product, 2-(4-Bromo-2-hydroxyphenyl)acetic acid, is highly prone to intramolecular cyclization (lactonization) to form 5-Bromo-2(3H)-benzofuranone .

To isolate the open-chain carboxylic acid, Alkaline Hydrolysis is strictly required. The high pH maintains the phenol as a phenolate anion, preventing lactonization by electrostatic repulsion and lack of a protonated leaving group.

Reaction Scheme:

Figure 1: Reaction pathway highlighting the equilibrium between the target acid and the lactone impurity.

Experimental Protocol: Alkaline Hydrolysis

Objective: Conversion of amide to carboxylic acid while suppressing lactone formation.

Reagents & Equipment

| Reagent | Role | Specs |

| 2-(4-Bromo-2-hydroxyphenyl)acetamide | Substrate | >98% Purity |

| Sodium Hydroxide (NaOH) | Reagent | 20% w/v Aqueous Sol. |

| Hydrochloric Acid (HCl) | Neutralization | 6M Aqueous Sol. |

| Ethanol (EtOH) | Co-solvent | Absolute |

| Ethyl Acetate | Extraction | ACS Grade |

Step-by-Step Methodology

Step 1: Solubilization & Deprotonation

-

Charge a 250 mL round-bottom flask (RBF) with 10.0 mmol of 2-(4-Bromo-2-hydroxyphenyl)acetamide.

-

Add 15 mL of Ethanol . Stir to create a slurry.

-

Slowly add 25 mL of 20% NaOH (approx. 125 mmol, >10 eq).

-

Why: Large excess base ensures rapid hydrolysis and keeps the phenol fully deprotonated (

), preventing lactonization.

-

Step 2: Reflux (Hydrolysis)

-

Equip the RBF with a reflux condenser and magnetic stir bar.[1]

-

Heat the mixture to reflux (

) for 4–6 hours . -

Monitor: Evolution of ammonia gas (detectable by damp pH paper at the condenser outlet turning blue) indicates reaction progress.

-

Continue reflux until ammonia evolution ceases (approx. 6h).

Step 3: Workup (Critical Phase)

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure (Rotavap) to remove ethanol. Do not distill to dryness.[1]

-

Dilute the aqueous residue with 20 mL distilled water .

-

Cool the solution to 0–5^\circ\text{C} in an ice bath.

-

Acidification: Dropwise add 6M HCl with vigorous stirring.

-

Target pH: Adjust to pH 3–4 .

-

Warning: Do NOT go below pH 2.[1] Highly acidic conditions promote rapid lactonization.

-

Observation: The product should precipitate as a white/off-white solid.

-

Step 4: Isolation

-

Extract the aqueous slurry with Ethyl Acetate (

) . -

Wash combined organic layers with brine (

). -

Dry over anhydrous

. -

Filter and evaporate the solvent under reduced pressure at

.-

Note: High heat during evaporation can drive dehydration/lactonization.

-

Step 5: Purification

-

Recrystallize the crude solid from Benzene/Acetone or Water/Ethanol (9:1) .

-

Dry in a vacuum desiccator over

.

Process Workflow Visualization

Figure 2: Operational workflow for the alkaline hydrolysis protocol.

Analytical Validation

| Method | Expected Result (Target Acid) | Expected Result (Lactone Impurity) |

| IR Spectroscopy | Broad O-H stretch ( | No O-H stretchSharp lactone C=O ( |

| 1H NMR (DMSO-d6) | No COOH/OH signals | |

| Solubility | Soluble in | Insoluble in |

Troubleshooting & Nomenclature Verification

If your analysis shows the presence of Acetic Acid in the crude mixture, the starting material was NOT 2-(4-Bromo-2-hydroxyphenyl)acetamide.

Diagnostic Table:

| Observation | Starting Material Identity | Reaction Type |

|---|---|---|

| Product is Acid + Ammonia | 2-(Aryl)acetamide | Amide Hydrolysis |

| Product is Amine + Acetic Acid | N-(Aryl)acetamide | Amide Cleavage (Deacetylation) |

If you intended to produce acetic acid, please switch to the protocol for the hydrolysis of N-(4-Bromo-2-hydroxyphenyl)acetamide (p-bromo-o-hydroxyacetanilide), which requires reflux in 6M HCl for 1 hour.

References

-

Cohen, L. A., & Hillery, P. S. (1982). Stereopopulation control.[1][2] Rate and equilibrium enhancement in the lactonization of (o-hydroxyphenyl)acetic acids. Journal of Organic Chemistry, 47(18), 3465–3470. Link

-

Organic Syntheses. (1951). Phenylacetamide Hydrolysis Protocols. Coll. Vol. 4, p. 760. Link

-

Gowda, B. T., et al. (2009).[3] Structure of 2-bromo-N-(4-bromophenyl)acetamide.[3] Acta Crystallographica.[1][3] Link

-

Sigma-Aldrich. Product Specification: 2-(4-Hydroxyphenyl)acetamide.Link

Sources

Troubleshooting & Optimization

Preventing side reactions during amide hydrolysis of brominated phenylacetamides

Scope & Chemical Challenge

Welcome to the Technical Support Center. This guide addresses the deprotection of brominated phenylacetamides (e.g.,

While amide hydrolysis is a standard transformation, the presence of a bromine substituent on the aromatic ring introduces three critical failure modes:

-

Oxidative Degradation: The resulting bromoanilines are highly electron-rich and prone to radical oxidation, leading to "tarry" black impurities.

-

Solubility-Driven Stalling: The lipophilic bromine atom drastically reduces water solubility, preventing the hydrolytic reagent from engaging the amide bond.

-

Halogen Lability (Debromination/

): Under harsh conditions, the bromine atom can be displaced (nucleophilic aromatic substitution) or reduced (hydrodehalogenation), destroying the pharmacophore.

The Chemistry of Failure (Root Cause Analysis)

To troubleshoot effectively, you must visualize the competing pathways. The diagram below illustrates the "Happy Path" (Hydrolysis) versus the "Sad Paths" (Side Reactions).

Figure 1: Reaction network showing the target hydrolytic pathway (Green) vs. oxidative and substitution failure modes (Red/Black).

Troubleshooting Guide (Symptom -> Solution)

Symptom 1: Reaction mixture turns dark brown/black rapidly.

-

Diagnosis: Oxidative degradation of the free aniline. Bromoanilines are easily oxidized by atmospheric oxygen to form azo-linkages and polymers, especially in alkaline media or under light exposure.

-

Corrective Action:

-

Degas Solvents: Sparge reaction solvents with Argon or Nitrogen for 15 minutes prior to heating.

-

Add Antioxidant: Add 1-2 equivalents of Sodium Bisulfite (

) or Sodium Dithionite ( -

Acidic Route Preference: Switch to acidic hydrolysis (Method A below). Aniline salts (anilinium ions) are oxidation-resistant; free bases are not.

-

Symptom 2: Starting material remains undissolved; low conversion after 24h.

-

Diagnosis: Phase transfer limitation.[1] Brominated acetanilides are "brick-dust" solids—insoluble in water and standard aqueous acids/bases.

-

Corrective Action:

-

Co-solvent: Do not use water alone.[1] Use a 1:1 mixture of Ethanol/Water or 1,4-Dioxane/Water .

-

High-Boiling Solvent: If refluxing ethanol (

) is too slow, switch to Ethylene Glycol or 2-Methoxyethanol (Caution: toxic) to achieve temperatures -

Surfactant: Add 1-2 mol% of CTAB (Cetyltrimethylammonium bromide) to act as a phase transfer catalyst.

-

Symptom 3: Loss of Bromine (Product is Acetamide or Aniline without Br).

-

Diagnosis: Hydrodehalogenation.[1] This is rare in pure hydrolysis but common if:

-

Residual transition metals (Pd, Ni) from a previous coupling step are present.

-

Formic acid is used (acts as a hydride source).[1]

-

-

Corrective Action:

-

Metal Scavenging: Treat the starting material with SiliaMetS® or activated carbon to remove metal residues before hydrolysis.

-

Avoid Formic Acid: Use

or

-

Validated Protocols

These protocols are designed to minimize the side reactions described above.

Method A: Acidic Hydrolysis (Preferred for Purity)

Recommended for substrates sensitive to oxidation. The product remains protonated (protected) until workup.

Reagents:

-

Substrate:

-

Solvent: Ethanol (

) -

Acid:

(

Protocol:

-

Dissolution: Charge substrate and ethanol into a round-bottom flask. Stir until a slurry or solution forms.

-

Acidification: Add

slowly. Note: Precipitate may form initially; this is normal.[1] -

Reflux: Heat to reflux (

) for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).-

Checkpoint: The spot for the acetamide (

) should disappear; the aniline salt stays at the baseline.

-

-

Workup (Critical for Stability):

-

Cool to

. -

Basify slowly with saturated

(aq) to -

IMMEDIATELY extract into Ethyl Acetate.

-

Wash organic layer with

(sodium thiosulfate) to scavenge any oxidative radicals. -

Dry (

) and concentrate.[1]

-

Method B: Basic Hydrolysis (High Throughput)

Faster, but higher risk of oxidation. Use only if acid-sensitive groups (e.g., acetals) are present.

Reagents:

-

Substrate:

-

Solvent: Ethylene Glycol (

) - Allows higher temp than EtOH. -

Base:

pellets (

Protocol:

-

Inerting: Purge the reaction vessel with Nitrogen.

-

Reaction: Combine substrate, glycol, and

. Heat to -

Quench: Pour the hot reaction mixture into Ice/Water (

) containing a pinch of Sodium Bisulfite. -

Filtration: The product usually precipitates as a solid. Filter and wash with cold water.

-

Troubleshooting: If it oils out, extract with DCM.

-

Decision Matrix (Process Optimization)

Use this logic flow to select the correct solvent/reagent system for your specific brominated substrate.

Figure 2: Decision tree for selecting hydrolysis conditions based on substrate electronic properties and solubility.

FAQ: Frequently Asked Questions

Q: Can I use

Q: My product is an oil that won't crystallize. How do I purify it? A: Bromoanilines often "oil out" if the water content is too high during workup.

-

Dissolve the oil in minimal hot Ethanol.

-

Add water dropwise until turbidity appears.

-

Scratch the glass or add a seed crystal.

-

Cool slowly to

.

Q: I see a small impurity at

Data Summary: Solvent Effects on Conversion

Table 1: Comparison of solvent systems for the hydrolysis of N-(4-bromophenyl)acetamide (10 mmol scale).

| Solvent System | Reagent | Temp ( | Time (h) | Yield (%) | Notes |

| Water | 100 | 24 | < 5% | Failed. Substrate insoluble. | |

| Ethanol | 78 | 6 | 92% | Cleanest profile. | |

| Ethanol | 78 | 4 | 88% | Slight darkening (oxidation). | |

| Ethylene Glycol | 130 | 1 | 95% | Fast, but requires careful quench. |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard reference for hydrolysis of anilides).

-

Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed.; Academic Press, 2012 . (Source for solubility and workup optimization).

-

Smith, M. B.; March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.; Wiley, 2013. (Mechanism of amide hydrolysis and

risks). -

Organic Syntheses , Coll. Vol. 1, p. 111 (1941 ); Vol. 2, p. 71 (1922 ). Preparation of p-Bromoaniline. (Foundational method verification).

Sources

Validation & Comparative

Comparative Guide: 1H NMR Interpretation of 2-(4-Bromo-2-hydroxyphenyl)acetamide

Executive Summary

The Diagnostic Challenge: In the synthesis of 2-(4-Bromo-2-hydroxyphenyl)acetamide, the critical quality attribute is confirming the regiochemistry of the aromatic ring. Specifically, distinguishing the 1,2,4-trisubstituted pattern from potential regioisomers (e.g., the 4-bromo-3-hydroxy or 2-bromo-4-hydroxy variants) is a frequent bottleneck in drug development workflows.

The Solution: 1H NMR spectroscopy offers the only self-validating, non-destructive method to definitively assign this structure without reference standards. This guide details the ABX spin system analysis of the aromatic region, providing a comparative performance analysis against alternative analytical techniques.

Part 1: Structural Analysis & Spin System Logic

The Electronic Environment

To interpret the spectrum accurately, one must understand the electronic "tug-of-war" on the benzene ring. The molecule contains a methylene spacer (

-

Hydroxyl Group (-OH) at C2: A strong electron donor via resonance (+M effect). It significantly shields ortho and para protons, shifting them upfield .

-

Bromine Atom (-Br) at C4: A weak electron withdrawer (inductive, -I) but also a weak donor (+M). In NMR terms, it typically deshields ortho protons (shifting downfield ) due to the heavy atom effect and electronegativity.[1]

-

Acetamide Side Chain at C1: Weakly electron-withdrawing but largely neutral regarding resonance due to the methylene insulator.

The Predicted ABX Coupling Network

The aromatic protons (H3, H5, H6) form a classic ABX system (or AMX depending on field strength).

| Proton | Position | Electronic Influence | Multiplicity | Coupling ( | Predicted Shift ( |

| H3 | C3 (between OH/Br) | Ortho to OH (Shielded)Ortho to Br (Deshielded) | Doublet (d) | 6.90 - 7.05 ppm | |

| H5 | C5 (between Br/H6) | Meta to OH (Neutral)Ortho to Br (Deshielded) | Doublet of Doublets (dd) | 7.15 - 7.30 ppm | |

| H6 | C6 (adj. to alkyl) | Meta to OH (Neutral)Meta to Br (Neutral) | Doublet (d) | 7.05 - 7.15 ppm |

Critical Insight: H3 is the diagnostic signal. Despite being ortho to the Bromine, the shielding effect of the ortho-Hydroxyl group dominates, often making it the most upfield aromatic signal. This is the "fingerprint" that distinguishes it from the 2-bromo-4-hydroxy isomer, where the proton between the substituents would be ortho to Br but meta to OH (appearing further downfield).

Part 2: Comparative Performance Analysis

This section compares 1H NMR against other standard analytical techniques for identifying this specific pharmacophore.

Table 1: Technique Comparison for Regioisomer Differentiation

| Feature | 1H NMR (Recommended) | LC-MS/MS | X-Ray Crystallography |

| Differentiation Basis | Spin-Spin Coupling ( | Retention Time (RT) | 3D Spatial Arrangement |

| Regioisomer Specificity | High (ABX pattern is distinct) | Low (Isomers often co-elute or have identical mass fragments) | Very High |

| Sample Requirement | ~5-10 mg (Recoverable) | <1 mg (Destructive) | Single Crystal (Hard to grow) |

| Time to Result | 15 Minutes | 1-2 Hours (Method Dev) | Days to Weeks |

| Reference Standard? | Not Required (First Principles) | Required for RT comparison | Not Required |

Why NMR Wins for this Molecule

While LC-MS is superior for sensitivity, it fails to distinguish the 2-(4-bromo-2-hydroxyphenyl) isomer from the 2-(2-bromo-4-hydroxyphenyl) isomer because both produce identical parent ions (

Part 3: Experimental Protocol & Visualization

Sample Preparation Protocol

-

Solvent Selection: DMSO-d6 is mandatory.

-

Reason: Chloroform (

) often encourages rapid exchange of the phenolic -OH and amide -NH2 protons, causing them to broaden or disappear. DMSO forms strong hydrogen bonds, "locking" these protons in place and allowing observation of their couplings.

-

-

Concentration: 10 mg in 0.6 mL DMSO-d6.

-

Acquisition: Standard 1H pulse sequence (zg30), 16 scans,

relaxation delay

Visualization of the Coupling Pathway

The following diagram illustrates the scalar coupling network that generates the observed signals.

Figure 1: Scalar coupling network for the 1,2,4-trisubstituted aromatic ring. Green lines indicate active J-coupling.

Part 4: Detailed Spectral Interpretation Guide

The Aromatic Region (6.5 ppm - 7.5 ppm)

1. The Diagnostic "W" Coupling (H3)

-

Signal: ~6.95 ppm.

-

Appearance: Sharp Doublet (d).

-

Coupling Constant (

): ~2.0 - 2.5 Hz. -

Interpretation: This is H3 . It couples only to H5 (meta). It does not couple to H6 (para).

-

Validation: If this signal appears as a singlet, your field strength may be too low (<300 MHz) or the resolution is poor. If it appears as a doublet of doublets, you likely have the wrong isomer (where H3 has an ortho neighbor).

2. The "Bridge" Proton (H5)

-

Appearance: Doublet of Doublets (dd).

-

Coupling Constant (

): ~8.0 Hz (Ortho to H6) and ~2.2 Hz (Meta to H3). -

Interpretation: This is H5 . It physically sits between the Bromine and H6.[4] It "sees" both neighbors.

-

Validation: The larger splitting (8 Hz) must match the splitting of the H6 signal. The smaller splitting (2 Hz) must match H3.

3. The Alkyl-Adjacent Proton (H6)

-

Signal: ~7.10 ppm.[3]

-

Appearance: Doublet (d).

-

Coupling Constant (

): ~8.0 Hz. -

Interpretation: This is H6 . It couples strongly to H5.

-

Validation: Look for "roofing" effects (Slant) pointing towards the H5 signal, indicating they are a coupled pair.

The Exchangeable Protons (DMSO-d6 only)

-

Phenolic -OH: A broad singlet appearing downfield, typically 9.5 - 10.2 ppm . Its presence confirms the free phenol (no accidental alkylation).

-

Amide -NH2: Two distinct broad singlets around 6.9 ppm and 7.4 ppm .

-

Note: They appear as two peaks because the C-N bond has partial double bond character, restricting rotation. The proton cis to the carbonyl is in a different environment than the proton trans to it.

-

Part 5: Troubleshooting & Common Pitfalls

Workflow Diagram: Resolving Ambiguity

Figure 2: Logical workflow for spectral validation.

Common Misinterpretation: The "Para" Trap

A common synthesis impurity is the non-brominated starting material (2-hydroxyphenylacetamide).

-

The Trap: The starting material has 4 aromatic protons.

-

The Tell: The target (brominated) has 3 protons integrating to 1:1:1. The impurity has 4 protons integrating to 1:1:1:1 or 2:2.

-

Action: Always integrate the aromatic region relative to the methylene singlet (

) at ~3.4 ppm (which represents 2H). The aromatic region must integrate to exactly 3H.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Standard reference for substituent chemical shift effects).

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative source for ABX coupling patterns).

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link] (Reference for solvent residual peaks in DMSO-d6).

-

PubChem. (2024). 2-(4-Hydroxyphenyl)acetamide Spectral Data. National Library of Medicine. [Link] (Baseline data for the non-brominated core).

Sources

A Senior Application Scientist's Guide to HPLC Method Development for Brominated Phenylacetamide Isomer Separation

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

The separation of positional isomers, such as ortho-, meta-, and para-substituted brominated phenylacetamides, presents a significant analytical challenge in pharmaceutical development and quality control. Their nearly identical physicochemical properties necessitate a highly selective and robust High-Performance Liquid Chromatography (HPLC) method. This guide provides a comprehensive, experience-driven approach to developing such a method, moving beyond a simple checklist to explain the underlying scientific principles that inform each decision.

The Challenge of Isomer Separation

Positional isomers often exhibit very similar polarity, pKa, and molecular weight, making them difficult to resolve using standard chromatographic techniques. The key to their separation lies in exploiting subtle differences in their three-dimensional structure and electron distribution, which can influence their interactions with the stationary and mobile phases.

A Systematic Approach to Method Development

Our strategy will focus on a systematic evaluation of critical chromatographic parameters, beginning with stationary phase selection and progressing through mobile phase optimization and temperature effects. This approach ensures a logical and efficient path to achieving baseline separation.

Diagram of the Method Development Workflow

Caption: A systematic workflow for HPLC method development.

Part 1: Strategic Stationary Phase Selection

The choice of stationary phase is the most critical factor in achieving selectivity for positional isomers.[1][2] While a standard C18 column is a common starting point in reversed-phase chromatography, specialized phases can offer unique interaction mechanisms that enhance separation.[3]

Experimental Protocol: Stationary Phase Screening

-

Prepare a stock solution containing an equimolar mixture of the brominated phenylacetamide isomers (ortho-, meta-, and para-) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Screen the following columns with a generic gradient method (e.g., 10-90% acetonitrile in water with 0.1% formic acid over 20 minutes):

-

C18 (L1): Provides baseline hydrophobic retention.

-

Phenyl-Hexyl (L11): Offers π-π interactions, which can be highly effective for separating aromatic isomers.[4] The phenyl rings on the stationary phase can interact differently with the electron clouds of the isomer analytes.

-

Cyano (CN) (L10): Provides dipole-dipole interactions and can be used in both reversed-phase and normal-phase modes.

-

-

Evaluate the chromatograms for each column, paying close attention to the resolution (Rs) and selectivity (α) between the critical isomer pairs.

Data Summary: Stationary Phase Performance

| Stationary Phase | Principal Interaction | Expected Selectivity for Aromatic Isomers | Performance Summary |

| C18 | Hydrophobic | Moderate | Often provides initial retention but may lack the selectivity to fully resolve positional isomers. |

| Phenyl-Hexyl | π-π, Hydrophobic | High | Frequently the best choice due to strong π-π interactions with the aromatic rings of the analytes.[4][5] |

| Cyano (CN) | Dipole-Dipole, Hydrophobic | Moderate to High | Can provide unique selectivity, especially for molecules with significant dipole moments. |

Based on the initial screening, the Phenyl-Hexyl column is often the most promising candidate for further optimization due to its unique selectivity for aromatic compounds.[4][5]

Part 2: Mobile Phase Optimization - The Key to Fine-Tuning Selectivity

Once a suitable stationary phase is selected, the mobile phase composition can be adjusted to fine-tune the separation.[6] This includes the choice of organic modifier, pH, and buffer concentration.

The Role of the Organic Modifier

Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. They differ in viscosity, elution strength, and, most importantly, their interaction with the analyte and stationary phase, which can lead to changes in selectivity.

Experimental Protocol: Organic Modifier Evaluation

-

Using the selected Phenyl-Hexyl column, prepare two mobile phase systems:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B1: 0.1% Formic Acid in Acetonitrile

-

Mobile Phase B2: 0.1% Formic Acid in Methanol

-

-

Run a gradient elution with both ACN and MeOH as the organic modifier, keeping all other parameters constant.

-

Compare the chromatograms for changes in elution order and resolution. Acetonitrile, with its π-electron system, can sometimes compete with the analyte for π-π interactions on a phenyl column, which can affect selectivity.[7]

Leveraging pH to Modulate Retention

For ionizable compounds, the pH of the mobile phase is a powerful tool for controlling retention and selectivity.[8] Phenylacetamides have a pKa associated with the amide proton, and small changes in pH around this pKa can significantly alter the analyte's charge state and, consequently, its interaction with the stationary phase.

Experimental Protocol: pH Study

-

Determine the pKa of the brominated phenylacetamide isomers (if not already known).

-

Prepare mobile phases with buffers at different pH values (e.g., pH 3.0, 4.5, and 6.0). Phosphate or acetate buffers are common choices.

-

Perform isocratic or gradient runs at each pH and observe the effect on retention time and resolution. The goal is to find a pH where the differences in the isomers' ionization states are maximized, leading to better separation.

Part 3: The Influence of Temperature on Resolution